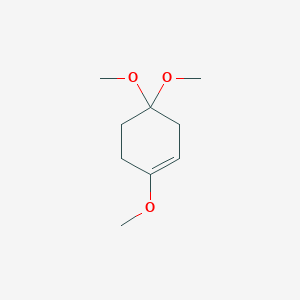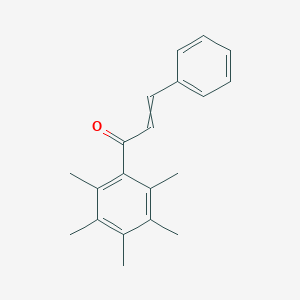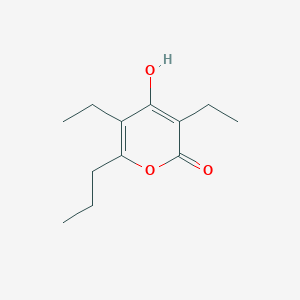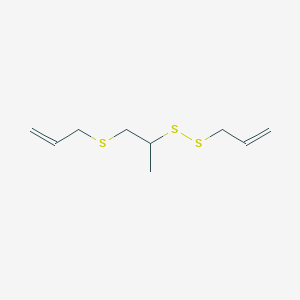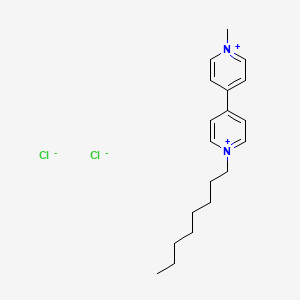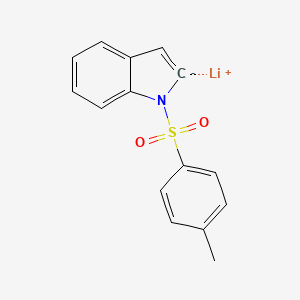![molecular formula C12H17NO B14294540 Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]- CAS No. 129126-51-8](/img/structure/B14294540.png)
Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]- is a chemical compound with the molecular formula C12H17NO It is a tertiary amine and an ether, characterized by the presence of a phenylethenyl group attached to the oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]- typically involves the reaction of N,N-dimethylethanamine with a phenylethenyl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the careful control of reaction temperature, pressure, and the use of catalysts to optimize the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylethenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in anhydrous conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted ethanamines.
Applications De Recherche Scientifique
Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]- involves its interaction with molecular targets such as enzymes and receptors. The phenylethenyl group allows the compound to bind to specific sites, altering the activity of the target molecules. This can lead to changes in cellular pathways and physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanamine, N,N-dimethyl-: A simpler analog without the phenylethenyl group.
Ethanamine, N-ethyl-N-methyl-: Another tertiary amine with different alkyl groups.
Ethanamine, N,N-dimethyl-2-[(1-phenylethyl)oxy]-: A closely related compound with a phenylethyl group instead of phenylethenyl.
Uniqueness
Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]- is unique due to the presence of the phenylethenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable for research and industrial applications.
Propriétés
Numéro CAS |
129126-51-8 |
|---|---|
Formule moléculaire |
C12H17NO |
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
N,N-dimethyl-2-(1-phenylethenoxy)ethanamine |
InChI |
InChI=1S/C12H17NO/c1-11(14-10-9-13(2)3)12-7-5-4-6-8-12/h4-8H,1,9-10H2,2-3H3 |
Clé InChI |
MPUHLWXSINEHPG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOC(=C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


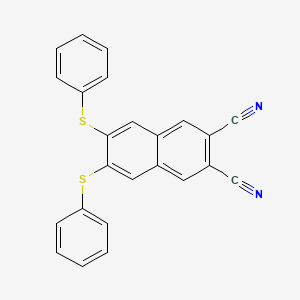

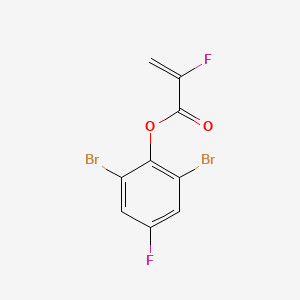
![1-(Pentachloroethoxy)dibenzo[b,d]furan](/img/structure/B14294469.png)
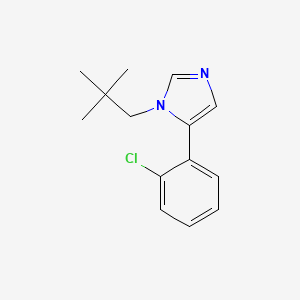
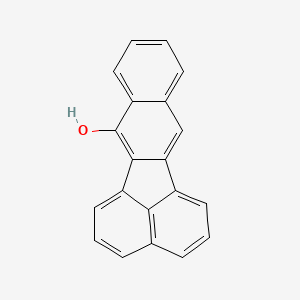
![Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl-](/img/structure/B14294485.png)
